molecular formula C10H11BrN4O5 B7823013 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7823013
M. Wt: 347.12 g/mol
InChI Key: XCAXTILLADBPII-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a brominated derivative of guanosine. It is a nucleoside analog that has been studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is known for its unique chemical structure, which includes a bromine atom attached to the purine ring, making it a valuable tool for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the bromination of guanosine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the 8-position of the purine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .

Scientific Research Applications

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is unique due to its specific bromination at the 8-position, which imparts distinct chemical and biological properties. This specificity allows for targeted studies and applications that are not possible with other analogs .

Properties

IUPAC Name

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXTILLADBPII-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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